molecular formula C15H21NO3 B13020086 6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid

6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid

Cat. No.: B13020086
M. Wt: 263.33 g/mol
InChI Key: KODZSRUKICQPMH-UHFFFAOYSA-N
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Description

6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid is a nicotinic acid derivative featuring a cyclobutyl ring substituted with an isobutyl group at the 1-position, linked via a methoxy bridge to the 6-position of the pyridine-carboxylic acid scaffold. This structural modification confers unique steric and electronic properties, influencing its physicochemical behavior, metabolic stability, and biological activity.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

6-[[1-(2-methylpropyl)cyclobutyl]methoxy]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H21NO3/c1-11(2)8-15(6-3-7-15)10-19-13-5-4-12(9-16-13)14(17)18/h4-5,9,11H,3,6-8,10H2,1-2H3,(H,17,18)

InChI Key

KODZSRUKICQPMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCC1)COC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid typically involves multi-step organic reactions. One common method includes the alkylation of nicotinic acid derivatives with 1-isobutylcyclobutylmethanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to nicotinic acid receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including anti-inflammatory responses and alterations in lipid metabolism. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate receptor activity is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent on Cycloalkane Key Structural Differences Potential Impact on Properties
6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid 1-Isobutylcyclobutyl Bulky branched alkyl (isobutyl) on cyclobutane High lipophilicity; steric hindrance
6-((1-Butylcyclobutyl)methoxy)nicotinic acid 1-Butylcyclobutyl Linear alkyl chain (butyl) on cyclobutane Increased lipophilicity; reduced metabolic stability
6-((3-Methylcyclobutyl)methoxy)nicotinic acid 3-Methylcyclobutyl Methyl at cyclobutane 3-position Reduced steric hindrance; faster metabolism
6-(Cyclopropylmethoxy)nicotinic acid Cyclopropyl Smaller cyclopropane ring Higher ring strain; lower lipophilicity
6-(Tetrahydrofuran-2-ylmethoxy)nicotinic acid Tetrahydrofuran-2-yl Oxygen-containing ring Enhanced polarity; improved solubility
6-(Piperidin-4-ylmethoxy)nicotinic acid Piperidin-4-yl Nitrogen-containing ring Basic character; pH-dependent solubility

Physicochemical and Metabolic Properties

  • Lipophilicity : The isobutyl group in the target compound increases lipophilicity (logP ~2–3, estimated) compared to cyclopropyl or tetrahydrofuran derivatives, enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability : Steric hindrance from the isobutyl group may slow enzymatic degradation, as seen in ester prodrug studies where bulky substituents stabilize against hydrolysis . In contrast, 3-methylcyclobutyl and cyclopropyl analogues are more susceptible to oxidation or hydroxylation at the 6-position, as observed in nicotinic acid metabolism pathways .
  • Antioxidant Activity : While methoxy and hydroxyl groups enhance antioxidant activity in nicotinic acid derivatives (e.g., DPPH scavenging), the isobutylcyclobutyl group’s electron-donating alkyl chain may offer moderate activity, though less than methoxy-substituted analogues .

Biological Activity

6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid is a novel compound belonging to the nicotinic acid family, characterized by a unique combination of functional groups. This article delves into its biological activity, exploring its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and an isobutylcyclobutyl moiety at the sixth position of the nicotinic acid structure. Its molecular formula is C15_{15}H19_{19}NO2_2, and its structural formula can be represented as follows:

C6H5C(CH3)2C4H6O2\text{C}_6\text{H}_5\text{C}(\text{CH}_3)_2\text{C}_4\text{H}_6\text{O}_2

This unique structure contributes to its distinct chemical properties and potential biological activities.

Biological Activity Overview

Research indicates that compounds in the nicotinic acid family often modulate neurotransmitter systems, particularly those related to cognitive functions and neuroprotection. The following sections summarize key aspects of the biological activity of this compound.

Pharmacological Effects

  • Neurotransmitter Modulation : Early studies suggest that this compound may influence neurotransmitter release, particularly acetylcholine, which plays a crucial role in cognitive processes.
  • Neuroprotective Properties : Similar compounds have demonstrated neuroprotective effects, potentially making this compound a candidate for further exploration in neurodegenerative diseases.

The mechanisms through which this compound exerts its effects are still under investigation. However, potential pathways include:

  • Binding Affinity : Interaction studies focus on its binding affinity to nicotinic acetylcholine receptors (nAChRs), which are critical for various neurological functions.
  • Enzyme Interaction : The compound may also interact with enzymes involved in neurotransmitter synthesis or degradation, impacting overall neurotransmission.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Nicotinic AcidBasic pyridine structureWell-studied for its role in metabolism
6-Methoxynicotinic AcidMethoxy group at position sixKnown for neuroprotective properties
Isobutylnicotinic AcidIsobutyl group attached directly to pyridinePotentially different pharmacological profiles
1-Isobutylpyridin-2(1H)-onePyridine with isobutyl substitutionDifferent functional behavior due to carbonyl group

The distinct combination of a cyclobutyl moiety with a methoxy group in this compound may influence its interaction with biological targets differently compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into potential applications:

  • Study on Neuroprotective Effects : A study examining the neuroprotective effects of methoxynicotinic acids found significant improvements in cognitive function in animal models subjected to neurotoxic agents. This suggests that this compound may exhibit similar protective effects.
  • Binding Studies : Research involving binding assays has indicated that certain nicotinic acids can effectively bind to nAChRs. Further studies are needed to quantify the binding affinity of this compound specifically.

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